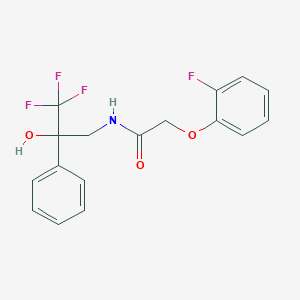

2-(2-fluorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-fluorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. This drug has been shown to have potential in reducing inflammation and improving cognitive function in patients with Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Fluorination Techniques

Research in organic synthesis often explores the development of new fluorinating agents due to the unique properties that fluorine atoms can impart to organic molecules. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound related to the one , has been studied for its ability to selectively fluorinate various substrates under mild conditions. This research highlights the potential utility of fluorine-containing compounds in synthetic chemistry for introducing fluorine atoms into organic molecules, which can significantly alter their chemical and physical properties (Banks et al., 1996).

Photoreactions in Drug Molecules

The study of photoreactions of drug molecules like flutamide, which shares structural similarities with the compound , reveals how exposure to light can lead to various chemical transformations. Understanding these reactions is crucial in the context of drug stability and potential phototoxic effects. The different photoreactions observed in solvents like acetonitrile and 2-propanol underline the importance of studying the behavior of fluorine-containing pharmaceuticals under light exposure to ensure their safety and efficacy (Watanabe et al., 2015).

Material Science and Polymer Chemistry

Fluorine-containing compounds are also of significant interest in material science, particularly in the synthesis of high-performance polymers. The incorporation of fluorine atoms into polymers can lead to materials with exceptional properties, such as high thermal stability, chemical resistance, and unique optical properties. Research into the synthesis and characterization of novel fluorine-containing polymers, such as those derived from 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, is an area of active exploration that could lead to advanced materials for various applications (Yang Man-li, 2008).

Potential Medical Applications

While direct studies on 2-(2-fluorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide in medical applications are not available, research on structurally related compounds, such as flutamide and its metabolites, can provide insights into the potential biological activities of fluorine-containing acetamides. These studies often focus on understanding the metabolic pathways, mechanisms of action, and therapeutic potential of such compounds, which could guide the development of new drugs with improved efficacy and safety profiles (A. Watanabe et al., 2009).

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4NO3/c18-13-8-4-5-9-14(13)25-10-15(23)22-11-16(24,17(19,20)21)12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGSTQRDTIAYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)

![N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2984391.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2984392.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2984397.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2984401.png)

![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2984410.png)

![4-[benzyl(methyl)amino]-N-(4-fluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2984412.png)